N,N-Dimethyl(~13~C_2_)acetamide

Catalog No.
S3710825
CAS No.
286367-73-5
M.F
C4H9NO
C4H9NO
CH3CON(CH3)2
M. Wt
87.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl(~13~C_2_)acetamide

CAS Number

286367-73-5

Product Name

N,N-Dimethyl(~13~C_2_)acetamide

IUPAC Name

N,N-dimethylacetamide

Molecular Formula

C4H9NO
C4H9NO
CH3CON(CH3)2

Molecular Weight

87.12 g/mol

InChI

InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1+1,4+1

InChI Key

FXHOOIRPVKKKFG-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C

Solubility

greater than or equal to 100 mg/mL at 72° F (NTP, 1992)
11.48 M
SOL IN BENZENE
Soluble in alcohol, acetone, ether
Miscible with most org solvents
MISCIBLE WITH AROMATIC CMPD, ESTERS, KETONES, ETHERS
Miscible in water.
Solubility in water: miscible
Miscible

Canonical SMILES

CC(=O)N(C)C

N,N-Dimethyl-^13C_2-acetamide is a stable isotopically labeled compound derived from acetamide, where two carbon atoms are replaced with carbon-13 isotopes. This compound has the molecular formula C4H9N13OC_4H_9N^{13}O and is characterized as a clear, colorless liquid with a faint ammonia-like odor. It is soluble in water and has a flash point of approximately 145°F (63°C) . The isotopic labeling allows for enhanced tracking in various chemical and biological studies, making it valuable in research contexts.

Typical of amides:

  • Oxidation: This compound can be oxidized to yield acetic acid and nitrogen gas.
  • Reduction: It can be reduced to form ethylamine using reducing agents like lithium aluminum hydride.
  • Substitution: N,N-Dimethyl-^13C_2-acetamide can undergo nucleophilic substitution reactions, producing different amides depending on the reagents used .

The reactions typically involve common reagents such as potassium permanganate for oxidation and alkyl halides for substitution.

N,N-Dimethyl-^13C_2-acetamide exhibits biological activity by regulating the expression of certain proteins. Specifically, it negatively regulates the aliphatic amidase operon, which is linked to the Indole-3-Acetamide pathway. This action results in altered protein expression profiles within cells . The compound is utilized by some bacteria through deamidation, leading to an increase in medium alkalinity due to the breakdown of ammonium salts into ammonia .

The synthesis of N,N-Dimethyl-^13C_2-acetamide typically involves the dehydration of ammonium acetate, where the acetate is isotopically labeled with carbon-13. This reaction is carried out under controlled conditions to ensure the incorporation of the isotope. Industrial production follows similar routes but operates on a larger scale, utilizing isotopically labeled precursors .

N,N-Dimethyl-^13C_2-acetamide finds applications primarily in research settings. Its isotopic labeling allows scientists to track molecular transformations and study metabolic pathways with precision. It is particularly useful in studies involving enzymatic reactions and metabolic processes where understanding the fate of specific carbon atoms is crucial .

Interaction studies involving N,N-Dimethyl-^13C_2-acetamide focus on its biochemical properties and cellular effects. For instance, its utilization by bacteria leads to observable changes in medium color due to metabolic activity. The compound's interaction with enzymes such as acylamidase highlights its role in biochemical pathways related to nitrogen metabolism .

Several compounds share structural similarities with N,N-Dimethyl-^13C_2-acetamide:

Compound NameCAS NumberCharacteristics
N,N-Dimethylacetamide127-19-5A widely used solvent; not isotopically labeled.
Acetamide-^13C_2,^15N600726-26-9Another isotopically labeled variant with both carbon-13 and nitrogen-15.
N,N-Dimethylformamide68-12-2Similar structure but contains a formyl group instead of an acetyl group.

Uniqueness: N,N-Dimethyl-^13C_2-acetamide's uniqueness lies in its specific isotopic labeling, which provides detailed insights into metabolic and chemical processes that are not achievable with non-labeled compounds. This feature makes it invaluable for research applications requiring precise tracking of molecular transformations .

Physical Description

Dimethylacetamide appears as a clear colorless liquid with a faint odor similar to ammonia. About the same density as water. Flash point 145°F. Vapors heavier than air. May by toxic by skin absorption. May irritate eyes and skin.
DryPowder; Liquid
OILY COLOURLESS LIQUID WITH PUNGENT ODOUR.
Colorless liquid with a weak, ammonia- or fish-like odor.

Color/Form

Liquid
OILY
Colorless liquid

XLogP3

-0.8

Hydrogen Bond Acceptor Count

1

Exact Mass

87.068413911 g/mol

Monoisotopic Mass

87.068413911 g/mol

Boiling Point

329 to 331 °F at 760 mm Hg (NTP, 1992)
165.0 °C
163-165 °C
165 °C
329°F

Flash Point

151 °F (NTP, 1992)
70 °C (OPEN CUP)
63 °C c.c.
158°F (open cup)
(oc) 158°F

Heavy Atom Count

6

Vapor Density

3.01 (Air= 1)
Relative vapor density (air = 1): 3.01

Density

0.943 at 68 °F (USCG, 1999)
0.9366 @ 25 °C/4 °C
Relative density (water = 1): 0.94
0.94

Odor

AMINE
Weak, ammonia- or fish-like odo

Odor Threshold

ODOR THRESHOLD FOR 50% RESPONSE IS 21.4 PPM; FOR 100% RESPONSE, 46.8 PPM.
Odor low: 163.8 mg/cu m; Odor high: 163.8 mg/cu m

Decomposition

ON DECOMPOSITION CAN EMIT FUMES HIGHLY IRRITATING TO EYES, MUCOUS MEMBRANES.
When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

-4 °F (NTP, 1992)
-20.0 °C
-18.59 °C
-20 °C
-4°F

UNII

JCV5VDB3HY

Therapeutic Uses

Commercial solvent tested as a parenteral drug vehicle and as an antitumor agent.

Vapor Pressure

9 mm Hg at 140 °F (NTP, 1992)
2.00 mmHg
2 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 0.33
2 mmHg

Absorption Distribution and Excretion

/N,N-DIMETHYLACETAMIDE/ ... READILY ABSORBED THROUGH SKIN ... .
N,N-dimethylacetamide is rapidly absorbed through biological membranes.
No correlation between personal airborne exposure and excretion of mono-methylacetamide in urine was detected during a full workshift (5 days). Most (n = 6) workers studied (n = 8) excreted about 13% of the calculated inhaled dose as metabolite in urine.
DMAC is readily absorbed in man after oral, dermal, or inhalation exposure. ... About 2% of a dose of dimethylacetamide is recovered in the urine as MMAC /N-methylacetamide/ after inhalation; 10% is recovered after inhalation plus skin exposure. Exposure to 10 ppm of DMAC results in complete excretion of MMAC with in 30 hr. Maximal concns of 45 & 100 ppm (mg/L) of MMAC in the urine are found in subjects exposed both by inhalation & skin. In workers continuously exposed to DMAC vapor (inhalation plus skin) & subjected to DMAC airborne levels of 6-22 ppm ..., about 13.5% of the estimated dose is excreted as MMAC in the urine. Some workers may excrete about 30% of a dose as MMAC.
For more Absorption, Distribution and Excretion (Complete) data for N,N-DIMETHYLACETAMIDE (7 total), please visit the HSDB record page.

Metabolism Metabolites

N-DEMETHYLATION OF ... DIMETHYLACETAMIDE OCCURRED IN RAT, RESPECTIVE MONOMETHYLAMIDES APPEARING IN URINE ... IN THE CASE OF DIMETHYLACETAMIDE WAS DIDEMETHYLATED PRODUCT, ACETAMIDE, ALSO FOUND.
ANALYSIS OF HUMAN URINE AFTER OCCUPATIONAL EXPOSURE TO DIMETHYLACETAMIDE SHOWS N-METHYLACETAMINE. /FROM TABLE/
Gas chromatographic analysis of the urine of rats which had received dimethylacetamide by the subcutaneous route indicated the presence of N-methyl-acetamide and acetamide. Both metabolites were also found ... in incubation mixtures of dimethylacetamide with rat liver homogenate. N-Methylacetamide was detected in the urine of human volunteers who had inhaled dimethylacetamide or absorbed dimethylacetamide vapor through the skin. Measurement of the amount of the metabolite N-methylacetamide excreted by individuals exposed to dimethylacetamide vapors with or without face masks which allowed the inhalation of air free of dimethylacetamide indicated that more dimethylacetamide was absorbed through the lung than through the skin. ... Only 2-10% of the amount of dimethylacetamide inhaled was recovered in the urine in the form of N-methylacetamide. It has been suggested that the major urinary metabolite of the analogous dimethylformamide is N-(hydroxymethyl)-N-methylformamide and not N-methylformamide, since the carbinolamide decomposes on the gas chromatography column (to N-methylformamide) but is relatively stable in aqueous solution. In analogy, it would be logical to assume that the N-methylacetamide found in the urine after exposure to dimethylacetamide really arose from chemical breakdown of N-(hydroxymethyl)-N-methylacetamide during the analytical process.
N,N-dimethylacetamide is metabolized by demethylation first to monomethyl derivatives and then to the parent acetamide.

Wikipedia

N,N-dimethylacetamide

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

From tris(dimethylamido)phosphate and acetic anhydride. From acetic anhydride and dimethylformamide.
By reaction of acetic acid and dimethylamine.
Reaction of methyl acetate and dimethylamine; reaction of dimethylamine with the azotrope of methyl acetate and methanol.
Reaction of N,N-dimethylamine and acetic anhydride.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Machinery manufacturing
Organic fiber manufacturing
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
Photographic film paper, plate, and chemical manufacturing
Plastic material and resin manufacturing
Services
Textiles, apparel, and leather manufacturing
Wholesale and retail trade
Acetamide, N,N-dimethyl-: ACTIVE
COMPOUNDS THAT HAVE BEEN SUGGESTED AS SOLVENTS OR SUSPENDING AGENTS IN TESTS OF DERMAL TOXICITY ... /INCLUDE/ DIMETHYLACETAMID.
TESTED AS DRUG VEHICLE & AS ANTITUMOR AGENT
SOLVENT FOR STABILIZATION OF PROSTAGLANDINS IN SOLUTION

Analytic Laboratory Methods

NIOSH Method 2004. Analyte: N,N-Dimethylacetamide. Matrix: Air. Procedure: Gas chromatography, flame ionization detector. For N,N-dimethylacetamide this method has an estimated detection limit of 0.05 mg/sample. The overall precision/RSD is 0.032 and the recovery is not given. Applicability: The working range is 10 to 80 mg/cu m of analyte for a 50 l air sample. Interferences: None identified.

Storage Conditions

MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMPOSE INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL WELL VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ... .

Interactions

DAILY INJECTIONS OF PROGESTERONE (5 MG/HAMSTER/DAY, FOR 4 DAYS) BLOCKED ANTIFERTILITY EFFECT OF DMA (ADMIN @ NIDATION) AS DID INJECTIONS OF A LUTEOTROPIC COMPLEX (1 MG/HAMSTER/DAY PROLACTIN PLUS 5.1 IU/HAMSTER/DAY OF PREGNANT MARE SERUM GONADOTROPIN, FOR 4 DAYS.
DIMETHYLACETAMIDE LOWERED THE YIELDS AND/OR INCIDENCES OF TOTAL TUMORS, BENIGN PLAQUES, BENIGN HYPERKERATOTIC LESIONS AND ADVANCED TUMORS PROMOTED BY RETINYL ACETATE OR CROTON OIL AFTER INITIATION BY 7,12-DIMETHYLBENZ(A)ANTHRACENE.
SINGLE EXPT WITH 45 MG/KG RAT OF PYRIMETHAMINE ISETHIONATE IN 6% DIMETHYLACETAMIDE, 6% DIMETHYL SULFOXIDE OR 95% ETHANOL SHOWED THAT TERATOGENIC EFFECT WAS CUMULATIVE IN DIMETHYL SULFOXIDE OR ETHANOL BUT AFTER ADMIN IN DMA RESPONSE-DOSE RELATION FOLLOWED A PARABOLIC CURVE.
PCC4azal embryonal carcinoma tumors were grown in strain 129 mice by sc transplantation. When palpable, the tumors were treated with a combination of retinoic acid and dimethylacetamide. In vitro, this embryonal carcinoma cell line shows minimal spontaneous differentiation and is exquistely sensitive to retinoic acid and/or dimethylacetamide induction of differentiation. Ten daily 20 ul intratumor injections of a solution of 10 mg retinoic acid per ml of dimethylacetamide resulted in nearly complete induction of morphological differentiation mainly into neuropithelial and glandular derivatives. Control tumors showed minor spontaneous differentiation. Differentiation was associated with decreased tumor growth rate, decreased mitotic index, decreased extent of necrosis, and increased survival time of the hosts. In 4 of 18 cases, long-term survival of the hosts was effected by a complete differentiation of the malignant embryonal carcinoma tumors into benign teratomas. Retinoic acid: dimethylacetamide was also effective in inducing differentiation with the same dosage and schedule when admin systemically, ie, ip or sc.

Dates

Modify: 2024-02-18

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